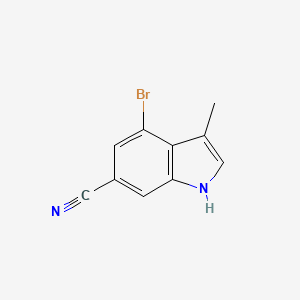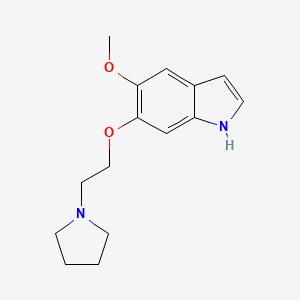
5-methoxy-6-(2-(pyrrolidin-1-yl)ethoxy)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methoxy-6-(2-(pyrrolidin-1-yl)ethoxy)-1H-indole is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
The synthesis of 5-methoxy-6-(2-(pyrrolidin-1-yl)ethoxy)-1H-indole typically involves multiple steps. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the methoxy group at the 5-position and the ethoxy group at the 6-position. The pyrrolidin-1-yl group is then attached to the ethoxy group through a nucleophilic substitution reaction. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.
Análisis De Reacciones Químicas
5-methoxy-6-(2-(pyrrolidin-1-yl)ethoxy)-1H-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidin-1-yl group, allowing for the introduction of different substituents. Common reagents for these reactions include alkyl halides and nucleophiles.
Aplicaciones Científicas De Investigación
5-methoxy-6-(2-(pyrrolidin-1-yl)ethoxy)-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.
Mecanismo De Acción
The mechanism of action of 5-methoxy-6-(2-(pyrrolidin-1-yl)ethoxy)-1H-indole involves its interaction with specific molecular targets within cells. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.
Comparación Con Compuestos Similares
5-methoxy-6-(2-(pyrrolidin-1-yl)ethoxy)-1H-indole can be compared with other indole derivatives, such as:
5-methoxy-2-(pyrrolidin-1-yl)indole: Similar structure but lacks the ethoxy group at the 6-position.
6-methoxy-2-(pyrrolidin-1-yl)indole: Similar structure but lacks the methoxy group at the 5-position.
5-methoxy-6-(2-(morpholin-1-yl)ethoxy)-1H-indole: Similar structure but has a morpholin-1-yl group instead of a pyrrolidin-1-yl group.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C15H20N2O2 |
|---|---|
Peso molecular |
260.33 g/mol |
Nombre IUPAC |
5-methoxy-6-(2-pyrrolidin-1-ylethoxy)-1H-indole |
InChI |
InChI=1S/C15H20N2O2/c1-18-14-10-12-4-5-16-13(12)11-15(14)19-9-8-17-6-2-3-7-17/h4-5,10-11,16H,2-3,6-9H2,1H3 |
Clave InChI |
YDVRGRRIBJROLI-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)C=CN2)OCCN3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



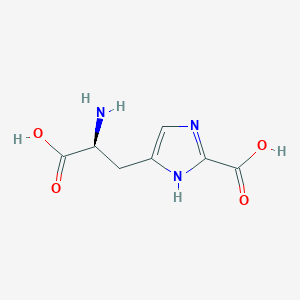
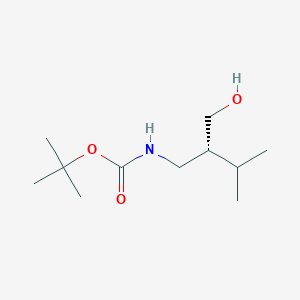
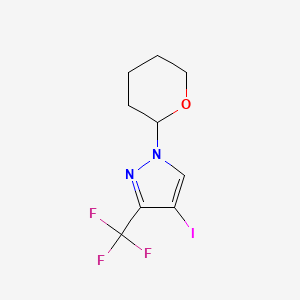
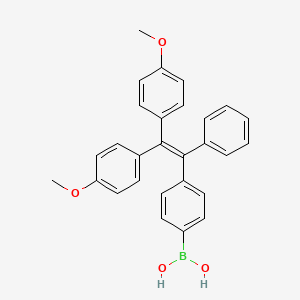

![4-Methoxy-N-[2-(4-methylphenyl)-1H-indol-5-yl]benzene-1-sulfonamide](/img/structure/B12942628.png)
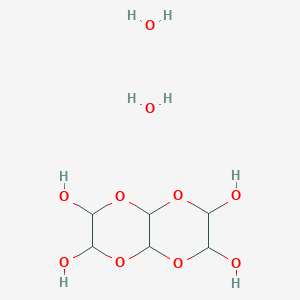
![1H-Pyrazole-3-carboxylic acid, 1-(2,4-dichlorophenyl)-5-methyl-, lithium salt, mixt. with ethyl 2-[4-[(6-chloro-2-benzoxazolyl)oxy]phenoxy]propanoate](/img/structure/B12942638.png)
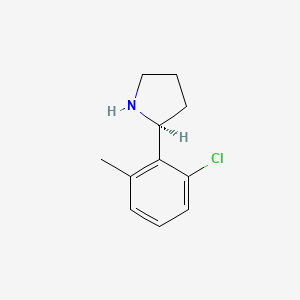
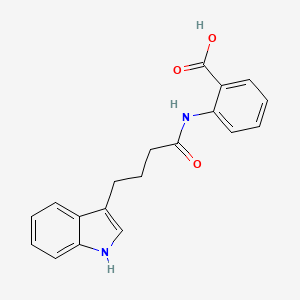
![1-[2-(1-Imidazolyl)ethyl]-3-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl]urea](/img/structure/B12942683.png)
![6-(Benzyloxy)-1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B12942687.png)
